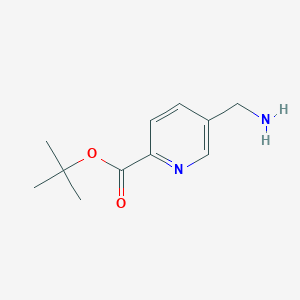
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . It is a white solid that is relatively stable under common experimental conditions but may be unstable in the presence of strong acids and oxidants . This compound is primarily used as a protecting group and intermediate in organic synthesis .
Métodos De Preparación
The preparation of tert-butyl 5-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 2-amino-5-(aminomethyl)pyridine with di-tert-butyl dicarbonate (BOC2O) to generate the desired product . This reaction is generally carried out at room temperature and requires appropriate solvent treatment and reaction time control . Industrial production methods may vary, but they often follow similar synthetic routes with optimized reaction conditions for large-scale production.
Análisis De Reacciones Químicas
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-butyl 5-(aminomethyl)pyridine-2-carboxylate involves its role as a protecting group in organic synthesis. It protects the amine functional group by forming a stable carbamate linkage, preventing unwanted reactions during subsequent synthetic steps . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.
Comparación Con Compuestos Similares
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl-trans-3-(aminomethyl)cyclohexylcarbamate
- Tert-butyl 4-formyl-3-pyridinylcarbamate
These compounds share similar structural features and are used for similar purposes in organic synthesis. this compound is unique in its specific application as a protecting group for amine functional groups in pyridine derivatives .
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
tert-butyl 5-(aminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3 |
Clave InChI |
HNCLGNRYBHDWNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NC=C(C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


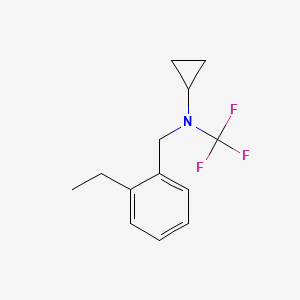
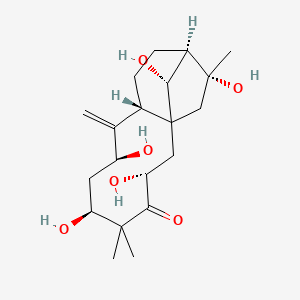
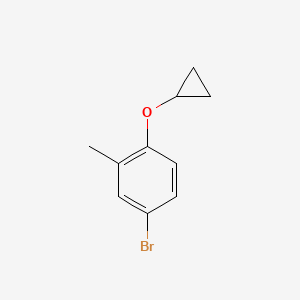
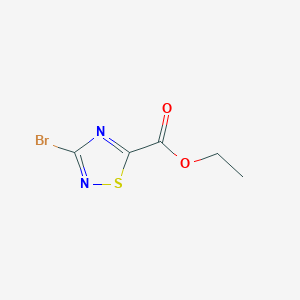
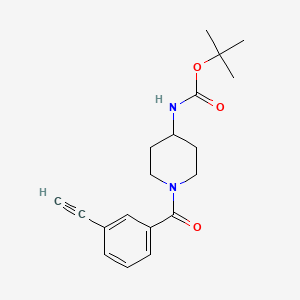

![Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B13977336.png)
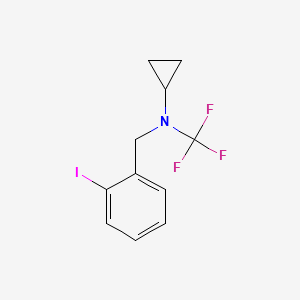


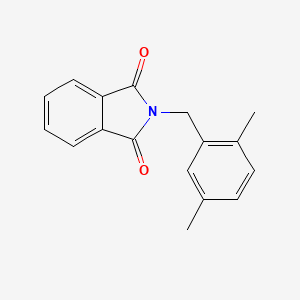
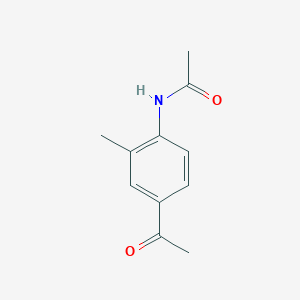
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)

